molecular formula C23H24N4O4 B11292270 3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11292270
M. Wt: 420.5 g/mol
InChI Key: QJQRLWILGAKZSU-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The 3,4-dimethoxyphenyl and 2,4-dimethylphenyl groups are introduced through substitution reactions.

    Carboxamide formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features and the presence of both dimethoxyphenyl and dimethylphenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-13-5-7-17(14(2)9-13)25-23(29)18-11-21(28)26-22-16(12-24-27(18)22)15-6-8-19(30-3)20(10-15)31-4/h5-10,12,18H,11H2,1-4H3,(H,25,29)(H,26,28)

InChI Key

QJQRLWILGAKZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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